molecular formula C21H27N3O2 B11342184 2-(3,4-Dimethylphenoxy)-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethanone

2-(3,4-Dimethylphenoxy)-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethanone

Cat. No.: B11342184
M. Wt: 353.5 g/mol
InChI Key: SLCHKAFGCQARQB-UHFFFAOYSA-N
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Description

2-(3,4-Dimethylphenoxy)-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethan-1-one is a complex organic compound that features a combination of aromatic, piperazine, and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethylphenoxy)-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethan-1-one typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 3,4-dimethylphenol with an appropriate halogenated ethanone under basic conditions to form the phenoxy intermediate.

    Piperazine Addition: The phenoxy intermediate is then reacted with 1-(2-bromoethyl)pyridine in the presence of a base to introduce the piperazine moiety.

    Final Coupling: The final step involves coupling the piperazine intermediate with the ethanone derivative under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the employment of catalysts to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethylphenoxy)-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The aromatic rings can be oxidized under strong oxidative conditions.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The phenoxy and pyridine rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

2-(3,4-Dimethylphenoxy)-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethan-1-one has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in targeting specific receptors or enzymes.

    Biological Studies: Used in the study of its interactions with biological macromolecules, such as proteins and nucleic acids.

    Chemical Biology: Employed in the design of probes for investigating biological pathways and mechanisms.

    Industrial Applications: Potential use in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethylphenoxy)-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylphenoxy)-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethan-1-one
  • 2-(3,5-Dimethylphenoxy)-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethan-1-one
  • 2-(3,4-Dimethylphenoxy)-1-{4-[2-(pyridin-3-yl)ethyl]piperazin-1-yl}ethan-1-one

Uniqueness

2-(3,4-Dimethylphenoxy)-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethan-1-one is unique due to the specific positioning of the methyl groups on the phenoxy ring and the pyridine moiety. This unique structure can result in distinct biological activities and interactions compared to its analogs.

Properties

Molecular Formula

C21H27N3O2

Molecular Weight

353.5 g/mol

IUPAC Name

2-(3,4-dimethylphenoxy)-1-[4-(2-pyridin-2-ylethyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C21H27N3O2/c1-17-6-7-20(15-18(17)2)26-16-21(25)24-13-11-23(12-14-24)10-8-19-5-3-4-9-22-19/h3-7,9,15H,8,10-14,16H2,1-2H3

InChI Key

SLCHKAFGCQARQB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)N2CCN(CC2)CCC3=CC=CC=N3)C

Origin of Product

United States

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